6-Butyl-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-butyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLWHVZVVALULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
6-Butyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a butyl group at the 6-position and a methyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.22 g/mol. The structural features impart unique steric and electronic characteristics, influencing its reactivity and biological interactions.
Research indicates that this compound may inhibit enzymes involved in DNA synthesis or repair, which is crucial for its potential therapeutic effects. The compound's ability to bind selectively to specific receptors or enzymes can lead to significant biological effects, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antiviral and Antibacterial Properties : Pyrimidine derivatives are often studied for their antiviral and antibacterial properties. Preliminary studies suggest that this compound may exhibit similar activities, although specific data on its efficacy against particular pathogens is still emerging.
- Enzyme Inhibition : The compound's interaction with enzymes involved in metabolic pathways has been highlighted. It may modulate enzyme activity significantly, which is essential for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrimidine compounds, providing insights into the potential effects of this compound.
- Inhibition of Nitric Oxide Production : A related study evaluated the effects of substituted pyrimidines on nitric oxide (NO) production in mouse peritoneal cells. While specific data on this compound was not detailed, the findings suggest that pyrimidine derivatives can significantly suppress NO production, indicating anti-inflammatory potential .
- Antimicrobial Activity : Research on structurally similar compounds has shown promising results against various bacterial strains. For example, compounds exhibiting bactericidal action against Gram-positive bacteria demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This suggests that this compound may also possess antimicrobial properties worth exploring.
Data Tables
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Potential enzyme inhibition | TBD |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Inhibits NO production by >55% | 12 (most effective) |
| Schiff Base Derivatives | Antimicrobial activity against MRSA | MIC 0.381 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
